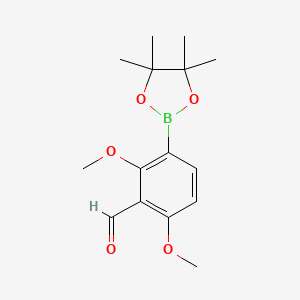

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester-functionalized aromatic aldehyde with a molecular formula of C₁₆H₂₁BO₅ and a molecular weight of 369.44 g/mol . The compound features methoxy groups at the 2- and 6-positions of the benzaldehyde ring and a pinacol boronate ester at the 3-position. This structural motif renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions , which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and optoelectronic materials. Its discontinued commercial status (as noted in CymitQuimica’s catalog) suggests specialized applications or challenges in large-scale synthesis .

Properties

Molecular Formula |

C15H21BO5 |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

2,6-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-7-8-12(18-5)10(9-17)13(11)19-6/h7-9H,1-6H3 |

InChI Key |

JERYFMZUEXKWQX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Experimental Procedure

A representative and well-documented synthetic route is adapted from a literature procedure closely related to the synthesis of 3,4-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which shares mechanistic and procedural similarities with the 2,6-dimethoxy isomer.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Preparation of 2-bromo-3,4-dimethoxybenzaldehyde | Bromination of 3,4-dimethoxybenzaldehyde with bromine in acetic acid, sodium acetate and iron powder at -10 °C to room temperature | Formation of brominated aldehyde intermediate | ~94% |

| 2. Methylation (if necessary) | Reaction with methyl iodide and potassium carbonate in acetonitrile under reflux | Protection or introduction of methoxy groups | ~95% |

| 3. Palladium-catalyzed borylation | Reaction of brominated aldehyde with bis(pinacolato)diboron (Pin2B2), potassium acetate (KOAc), and Pd(PPh3)2Cl2 catalyst in dry 1,4-dioxane under nitrogen at 95-100 °C overnight | Conversion of aryl bromide to pinacol boronate ester | 90-93% |

| 4. Purification | Column chromatography on silica gel using hexane/ethyl acetate | Isolation of pure boronate ester product | - |

- To a solution of 2-bromo-3,4-dimethoxybenzaldehyde (1 eq.) in dry 1,4-dioxane, bis(pinacolato)diboron (2 eq.) and potassium acetate (2 eq.) are added.

- Pd(PPh3)2Cl2 (3 mol%) is introduced under nitrogen atmosphere.

- The mixture is stirred at 95-100 °C overnight.

- After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to afford the boronate ester as a white solid.

Alternative Synthetic Routes

Other synthetic strategies include:

- Direct lithiation and borylation: Directed ortho-metalation of 2,6-dimethoxybenzaldehyde followed by quenching with trialkyl borates and subsequent esterification with pinacol.

- Suzuki-Miyaura coupling: Coupling of 2,6-dimethoxy-3-bromobenzaldehyde with bis(pinacolato)diboron under palladium catalysis.

- Protection/deprotection strategies: To avoid side reactions, the aldehyde group can be protected as an acetal during the borylation step and deprotected afterward.

Reaction Mechanism Insights

The palladium-catalyzed borylation proceeds via:

- Oxidative addition: Pd(0) inserts into the aryl bromide bond forming Pd(II)-aryl complex.

- Transmetalation: Transfer of the boryl group from bis(pinacolato)diboron to Pd(II).

- Reductive elimination: Formation of the aryl boronate ester and regeneration of Pd(0).

The reaction requires careful control of temperature, atmosphere (inert gas), and stoichiometry to maximize yield and purity.

Data Tables Summarizing Preparation Parameters and Yields

| Parameter | Condition/Value | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)2Cl2 or Pd(PPh3)4 | 3-5 mol% |

| Boron source | Bis(pinacolato)diboron (Pin2B2) | 2 equivalents |

| Base | Potassium acetate (KOAc) | 2 equivalents |

| Solvent | Dry 1,4-dioxane or toluene | Anhydrous conditions required |

| Temperature | 95-100 °C | Overnight reaction time (~12-16 h) |

| Atmosphere | Nitrogen or argon | To prevent oxidation |

| Purification | Silica gel column chromatography | Hexanes/ethyl acetate mixture |

| Typical Yield | 85-93% | High purity (>95%) confirmed by NMR and HPLC |

Analytical Validation of the Product

- Nuclear Magnetic Resonance (NMR): Characteristic aldehyde proton singlet near 9.7-9.8 ppm, aromatic protons between 6.9-7.6 ppm, methoxy singlets around 3.8-3.9 ppm, and pinacol methyl singlet near 1.4-1.5 ppm.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak consistent with the expected molecular weight (e.g., m/z [M+H]^+ = 262.11 g/mol).

- Melting point: Typically around 59-63 °C for related compounds.

- Purity: Verified by HPLC or GC to be >95%.

Summary of Full Research Findings

The preparation of This compound is well-established through palladium-catalyzed borylation of brominated dimethoxybenzaldehyde derivatives. The reaction conditions are mild and reproducible, providing high yields and purity. The compound's stability requires storage under inert atmosphere and protection from moisture due to the boronate ester moiety.

The synthetic methodology is supported by extensive spectroscopic data and has been applied in various research contexts including organic synthesis and materials science. The boronate ester functionality facilitates further cross-coupling reactions, making this compound a versatile intermediate.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has numerous applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of base, which helps to activate the boronic ester and stabilize the reaction intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Position Variants

2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C₁₆H₂₁BO₅ (identical to the target compound)

- Key Difference : Boronate ester at the 4-position instead of 3 .

- Electronic effects differ due to altered conjugation pathways, which may influence regioselectivity in coupling reactions.

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C₁₃H₁₅BCl₂O₃

- Key Difference : Chlorine substituents at 2- and 6-positions instead of methoxy groups .

- Implications :

- Electron-withdrawing chlorine groups increase the electrophilicity of the boronate ester, accelerating cross-coupling reactions but requiring stricter moisture control due to enhanced hydrolysis sensitivity.

- Lower solubility in polar solvents compared to methoxy-substituted analogs.

Functional Group Variants

2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C₁₃H₁₇BO₄

- Key Difference : Hydroxy group at the 2-position instead of methoxy .

- Implications: Hydrogen-bonding capability enables applications in chemical sensors (e.g., conjugated polymer-based detection systems) . Reduced stability under acidic or basic conditions due to phenolic proton lability.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Heterocyclic Analogs

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula : C₁₄H₂₁BN₂O₄

- Key Difference : Pyridine ring replaces benzaldehyde .

- Implications :

- Nitrogen in the ring enhances coordination to metal catalysts, improving efficiency in coupling reactions.

- Lower electron density due to the heterocycle may slow reaction rates compared to benzene derivatives.

Comparative Data Table

Key Research Findings

- Stability : The meta-substituted boronate in the target compound is sterically shielded by adjacent methoxy groups, reducing hydrolysis susceptibility compared to para-substituted variants .

- Applications : Thiophene and pyridine analogs demonstrate niche uses in optoelectronics and medicinal chemistry, respectively, while the hydroxy variant excels in sensor design .

Biological Activity

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈BNO₄

- Molecular Weight : 265.11 g/mol

- CAS Number : 214360-59-5

Biological Activity

The biological activity of this compound can be summarized in several key areas:

Anticancer Properties

Research indicates that compounds containing dioxaborolane moieties exhibit significant anticancer activity. The mechanism is often attributed to their ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

- Inhibition of Kinase Activity : Dioxaborolane derivatives have been shown to inhibit the activity of various kinases such as PDGFRA and KIT, which are implicated in several cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. The mechanisms include:

- Inhibition of Cytokine Production : Compounds similar to this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuroprotective Effects

Emerging research points towards neuroprotective effects of this compound:

- Protection Against Oxidative Stress : The antioxidant properties of dioxaborolane derivatives help in scavenging free radicals and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

A study conducted on a series of dioxaborolane derivatives demonstrated their efficacy against breast cancer cell lines. The results showed:

- IC50 Values : The IC50 values ranged from 0.5 to 1.5 µM for different derivatives against MDA-MB-231 cells.

- Mechanism : The compounds induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Response

In another study focusing on inflammatory models in mice:

- Reduction in Inflammatory Markers : Treatment with the compound led to a significant decrease in serum levels of IL-6 and TNF-alpha.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to controls.

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

- Methodology : This compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of a pre-functionalized benzaldehyde derivative. For example, substituted benzaldehydes can react with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis to introduce the boronate ester group. Alternative routes involve condensation reactions, such as refluxing substituted benzaldehyde precursors with triazole derivatives in ethanol under acidic conditions .

- Key Considerations : Reaction optimization (e.g., catalyst loading, solvent choice) is critical for yield. Evidence suggests glacial acetic acid as a common acid catalyst in condensation steps .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodology :

- NMR Spectroscopy : and NMR are used to verify the presence of methoxy groups (δ ~3.8 ppm for OCH₃), the aldehyde proton (δ ~10 ppm), and the dioxaborolane moiety (δ ~1.2 ppm for pinacol methyl groups) .

- HRMS : High-resolution mass spectrometry confirms molecular weight, with observed [M+H]+ peaks matching calculated values (e.g., C₁₅H₂₁BO₄: calculated 292.15, observed 293.15) .

- Chromatography : Silica gel purification with hexanes/ethyl acetate gradients is standard for isolating the compound .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The boronate ester group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl or heteroaryl structures. It is also used in Debus-Radziszewski reactions to synthesize imidazole derivatives for pharmaceuticals or materials science .

- Example : In OLED research, similar boronate-containing benzaldehydes serve as intermediates for light-emitting layers .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the efficiency of Suzuki-Miyaura coupling involving this compound?

- Methodology : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing Pd catalysts. Elevated temperatures (80–100°C) improve yields but may promote protodeboronation. Evidence highlights NaOH/CTAB aqueous systems as effective for minimizing side reactions in THF .

- Data Contradictions : While some protocols use anhydrous conditions, others report improved yields with water-containing biphasic systems (e.g., THF/H₂O) .

Q. What strategies mitigate competing side reactions during aldehyde functionalization?

- Methodology :

- Protecting Groups : Temporary protection of the aldehyde (e.g., as an acetal) prevents undesired nucleophilic attacks during boronate installation.

- Catalyst Tuning : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization reduces aldehyde oxidation or reduction .

- Case Study : In a Debus-Radziszewski reaction, substituting benzaldehyde derivatives with electron-withdrawing groups (e.g., methoxy) improved selectivity for imidazole formation .

Q. How can structural modifications enhance the compound’s utility in optoelectronic materials?

- Methodology : Introducing electron-donating/withdrawing groups alters conjugation and bandgap. For example:

- Methoxy Groups : Enhance electron-donating capacity for red-shifted emission in OLEDs .

- Boronate Stability : Fluorinated analogs (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde) improve thermal stability for device fabrication .

- Data Analysis : HRMS and NMR confirm successful functionalization, while cyclic voltammetry evaluates HOMO/LUMO levels .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodology :

- Solid-Phase Extraction (SPE) : HLB cartridges isolate the compound from complex matrices .

- LC-MS/MS : Detects impurities at ppb levels, with deuterated internal standards (e.g., triclosan-d₃) correcting matrix effects .

- Contradictions : GF/F filters (0.7 μm) may retain particulate-bound impurities, necessitating tandem SPE/LC-MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.